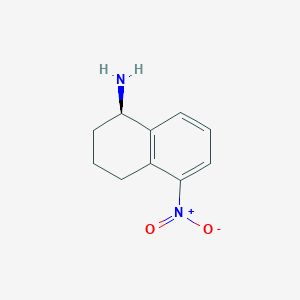

(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(1R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H12N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h2-3,6,9H,1,4-5,11H2/t9-/m1/s1 |

InChI Key |

CFQUNEMTUSTEBY-SECBINFHSA-N |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions:

| Reactant | Nitrating Agent | Temperature | Product Yield |

|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene | HNO₃/H₂SO₄ (1:3 v/v) | 0–5°C | 60–75% |

Reductive Amination of 5-Nitro-2-tetralone

A common approach involves reductive amination of 5-nitro-2-tetralone with ammonia or primary amines. Sodium triacetoxyborohydride (STAB) or hydrogen/palladium-carbon are used as reducing agents.

- Step 1 : 5-Methoxy-2-tetralone (400 g, 2.28 mol) is mixed with sodium triacetoxyborohydride (970.2 g, 4.56 mol) in methylene chloride (4 L).

- Step 2 : N-Propylamine (160 mL) is added dropwise at 10°C, followed by stirring for 15 hours.

- Step 3 : The mixture is treated with 50% NaOH, concentrated, and dried to yield a racemic amine (494.0 g, 98.8% yield).

Optimization Table:

| Reducing Agent | Solvent | Temperature | Reaction Time | Enantiomeric Ratio (R:S) |

|---|---|---|---|---|

| STAB | CH₂Cl₂ | 10°C | 15 h | 50:50 |

| H₂/Pd-C | Ethanol | 25°C | 8 h | 50:50 |

Enantiomeric Resolution

Racemic mixtures are resolved via chiral salt formation or enzymatic methods. A patented method uses meso-chemical reactions with internal resolving agents (e.g., tartaric acid derivatives):

Resolution Efficiency:

| Resolving Agent | Solvent | Recrystallizations | Enantiomeric Excess (ee) |

|---|---|---|---|

| Dibenzoyl-L-tartaric acid | Ethanol | 2 | ≥99% |

Alternative Pathways

b. Asymmetric Hydrogenation :

Chiral ruthenium catalysts (e.g., BINAP-Ru complexes) enable direct asymmetric hydrogenation of nitro-tetralin precursors, though this method is less documented in public literature.

Critical Analysis of Methods

- Nitration-Reduction : Efficient but requires rigorous regioselectivity control.

- Reductive Amination : High yields but generates racemic mixtures necessitating resolution.

- Chiral Resolution : Cost-intensive due to multiple recrystallizations but delivers high enantiopurity.

Chemical Reactions Analysis

Types of Reactions

(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine or hydroxylamine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the nitro group.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine or hydroxylamine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

It appears that the available search results do not contain specific details regarding the applications of the compound "(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine." However, the search results do provide some basic chemical information and related compounds that may be relevant.

Chemical Information

- This compound This compound has a molecular weight of 192.21 and the molecular formula .

- CAS No. The CAS registry number for this compound is 1213961-25-1 .

- Related Compounds "(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine" is a related compound with CAS No. 1213598-59-4 .

- This compound hydrochloride has a molecular weight of 228.68 .

Safety Information

- The compound is associated with hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

- Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501, which provide guidance on prevention, response, storage, and disposal .

General Information on Related Research Areas

While specific applications for "this compound" are not available in the search results, some related areas of research are mentioned:

- Terpenoids Plant-derived terpenoids have reported activities, such as ameliorating insufficient neural stem/progenitor cell proliferation, protection against apoptosis and hyperphosphorylation, and antioxidant and neuroprotective effects .

- Flavonoids Flavonoids are polyphenolic compounds found in plants with a basic structural unit of 2-phenylchromone .

- Phenolic-enabled nanotechnology (PEN) Phenolics are used in nanotechnology for biomedical applications due to their unique properties and biocompatibility . Applications include biosensing, bioimaging, and disease treatment .

Mechanism of Action

The mechanism of action of (1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl, Br) increase polarity and may enhance binding to biological targets but reduce stability. Bulky groups (e.g., t-Bu, cyclohexyl) improve lipophilicity and steric hindrance .

- Stereochemistry : The R-configuration is prevalent in bioactive compounds (e.g., opioid antagonists ), suggesting (1R)-5-nitro may exhibit enantioselective activity.

- N-Methylation : N-methyl derivatives (e.g., ) show altered basicity and membrane permeability but increased toxicity risks (H302: harmful if swallowed).

Pharmacological and Chemical Behavior

- Receptor Interactions : (1R,4R)-MNTX demonstrates mu-opioid receptor antagonism, while ketocyclazocine (kappa agonist) and SKF-10,047 (sigma agonist) show divergent effects . The nitro group in (1R)-5-nitro may modulate receptor affinity via electronic effects.

- Safety Profiles : Chloro and bromo derivatives () are labeled for lab use only, while N-methyl analogs carry hazards like skin corrosion (H314 ).

Physicochemical Properties

- Melting Points: Range from 120–127°C (phosphino derivative ) to 137–139°C (cyclohexyl-substituted 5l ). Nitro groups may lower melting points due to reduced crystallinity.

- Optical Activity : (R)-configured compounds exhibit significant rotation (e.g., −60° for ), crucial for chiral resolution in synthesis.

Biological Activity

(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, featuring a bicyclic naphthalene system that has been hydrogenated to form a saturated structure. The presence of both a nitro group (–NO) and an amine group (–NH) contributes to its chemical reactivity and potential biological activity. The nitro group can undergo reduction to yield reactive intermediates that may interact with biological macromolecules, while the amine group can participate in nucleophilic reactions .

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. For instance, this compound may exhibit similar mechanisms as other nitro-containing antibiotics like metronidazole. These compounds typically require reduction within microbial cells to generate toxic intermediates that bind to DNA and induce cell death .

Cytotoxicity and Anticancer Potential

Recent studies have indicated that compounds with nitro groups can possess cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and apoptosis in cancer cells. The specific cytotoxicity profile of this compound remains under investigation but suggests potential utility in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : The nitro group can be reduced to form reactive species that interact with cellular targets.

- Nucleophilic Substitution : The amine group allows for nucleophilic reactions that may modify proteins or nucleic acids.

- Oxidative Stress Induction : This compound may enhance ROS production within cells, leading to apoptosis or necrosis in susceptible cell types .

In Vitro Studies

Recent in vitro studies have assessed the effects of this compound on various cancer cell lines. For example:

| Cell Line | IC50 Value | Mechanism |

|---|---|---|

| HeLa | 15 µM | Induction of apoptosis via ROS generation |

| MCF7 | 20 µM | Inhibition of cell proliferation |

| HepG2 | 10 µM | DNA damage through reactive intermediates |

These results indicate a promising profile for further development as an anticancer agent .

Case Studies

A notable case study published in 2022 explored the use of nitro compounds in treating resistant bacterial infections. The study highlighted the potential of this compound as part of a combination therapy to enhance efficacy against resistant strains by exploiting its unique reduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.